4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline
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Overview
Description
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline is a heterocyclic compound that features a thiazole and triazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate. The resulting thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline include other thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. Examples include:
- (5E)-2-(4-Bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
- 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide .
These compounds highlight the diversity and potential of thiazolo[3,2-b][1,2,4]triazole derivatives in various scientific and industrial applications.
Properties
CAS No. |
832151-06-1 |
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Molecular Formula |
C16H11BrN4S |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[2-(2-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline |
InChI |
InChI=1S/C16H11BrN4S/c17-13-4-2-1-3-12(13)15-19-16-21(20-15)14(9-22-16)10-5-7-11(18)8-6-10/h1-9H,18H2 |
InChI Key |
ZKYFXBDAFVVABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)N)Br |
Origin of Product |
United States |
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